2-(Tert-butylamino)acetonitrile
Overview
Description
2-(Tert-butylamino)acetonitrile is an organic compound with the chemical formula C6H12N2. It is also known as acetonitrile, 2-[(1,1-dimethylethyl)amino]-. This compound is characterized by the presence of a tert-butylamino group attached to an acetonitrile moiety. It is a colorless liquid with a molecular weight of 112.17 g/mol .
Mechanism of Action
Target of Action
It is structurally similar to tert-butylamine , which is used as an intermediate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber .
Mode of Action
Based on its structural similarity to tert-butylamine, it may interact with its targets in a similar manner .
Result of Action
Based on its structural similarity to tert-butylamine, it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Tert-butylamino)acetonitrile can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is produced by direct amination of isobutylene using zeolite catalysts. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butylamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-(Tert-butylamino)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
tert-Butylamine: Similar in structure but lacks the nitrile group.
Acetonitrile: Similar in structure but lacks the tert-butylamino group.
Uniqueness: 2-(Tert-butylamino)acetonitrile is unique due to the presence of both a tert-butylamino group and a nitrile group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-(tert-butylamino)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)8-5-4-7/h8H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCPROKRWKLJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275181 | |
Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22687-16-7 | |
Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22687-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.